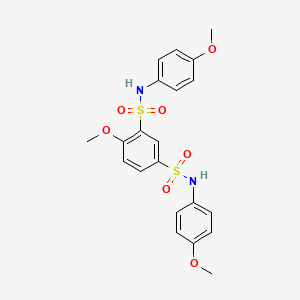![molecular formula C49H64N4O6 B11564943 N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]](/img/structure/B11564943.png)
N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyphenyl groups
Preparation Methods
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This intermediate is synthesized through a reaction involving tert-butyl hydroxyphenyl and propanoic acid under specific conditions.
Formation of the Hydrazide: The propanoic acid derivative is then reacted with hydrazine to form the hydrazide compound.
Condensation Reaction: The hydrazide is further reacted with aldehydes or ketones to form the final compound through a condensation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE can be compared with similar compounds, such as:
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Methyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: Another related compound used in the synthesis of antioxidants.
Octadecyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: This compound is used in food packaging and other industrial applications.
Properties
Molecular Formula |
C49H64N4O6 |
|---|---|
Molecular Weight |
805.1 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[5-[[3-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C49H64N4O6/c1-46(2,3)36-24-32(25-37(44(36)58)47(4,5)6)15-19-42(56)52-50-28-34-22-30(13-17-40(34)54)21-31-14-18-41(55)35(23-31)29-51-53-43(57)20-16-33-26-38(48(7,8)9)45(59)39(27-33)49(10,11)12/h13-14,17-18,22-29,54-55,58-59H,15-16,19-21H2,1-12H3,(H,52,56)(H,53,57)/b50-28+,51-29+ |
InChI Key |
UTIHQNYSTSEDSY-JDHUAZPFSA-N |
Isomeric SMILES |
CC(C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564862.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11564870.png)
![2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11564878.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564891.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11564898.png)
![6-[(2Z)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564902.png)
![4-hydroxy-7-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564903.png)

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564910.png)
![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11564914.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11564918.png)
![1-(6-methylpyridin-2-yl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564919.png)
